
8-acetyl-7-butoxy-3-butyl-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-acetyl-7-butoxy-3-butyl-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is also known as diosmin, which is a flavonoid glycoside that is commonly found in citrus fruits. Diosmin has been widely studied for its potential therapeutic benefits in various medical conditions.
Wissenschaftliche Forschungsanwendungen
Diosmin has been extensively studied for its potential therapeutic benefits in various medical conditions. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Diosmin has also been shown to improve venous tone and reduce venous stasis, making it a useful treatment option for venous insufficiency and varicose veins. Additionally, diosmin has been investigated for its potential use in the treatment of hemorrhoids, lymphedema, and diabetic retinopathy.
Wirkmechanismus
The exact mechanism of action of diosmin is not fully understood. However, it is believed to work by reducing inflammation and oxidative stress, improving venous tone, and increasing lymphatic drainage. Diosmin has also been shown to inhibit the activity of enzymes involved in the breakdown of collagen and elastin, which are important components of the extracellular matrix.
Biochemical and Physiological Effects:
Diosmin has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and oxidative stress markers. Diosmin has also been shown to increase the levels of nitric oxide, which promotes vasodilation and improves blood flow. Additionally, diosmin has been found to reduce the levels of pro-inflammatory enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using diosmin in lab experiments is its wide range of potential therapeutic benefits. Diosmin has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful compound for investigating various medical conditions. However, one limitation of using diosmin in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on diosmin. One area of interest is the potential use of diosmin in the treatment of inflammatory bowel disease. Diosmin has been shown to reduce inflammation and oxidative stress, which are key factors in the development of inflammatory bowel disease. Additionally, diosmin has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Another area of interest is the potential use of diosmin in combination with other compounds for the treatment of cancer. Diosmin has been shown to have anti-cancer properties, and combining it with other compounds may enhance its therapeutic effects.
Synthesemethoden
The synthesis of 8-acetyl-7-butoxy-3-butyl-4-methyl-2H-chromen-2-one can be achieved through several methods. The most common method involves the condensation of 2-hydroxyacetophenone with butyl bromide and methyl ethyl ketone in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to obtain 8-acetyl-7-butoxy-3-butyl-4-methyl-2H-chromen-2-one.
Eigenschaften
Molekularformel |
C20H26O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
8-acetyl-7-butoxy-3-butyl-4-methylchromen-2-one |
InChI |
InChI=1S/C20H26O4/c1-5-7-9-16-13(3)15-10-11-17(23-12-8-6-2)18(14(4)21)19(15)24-20(16)22/h10-11H,5-9,12H2,1-4H3 |
InChI-Schlüssel |
MBTLUGRYSFHSLL-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OCCCC)C(=O)C)OC1=O)C |
Kanonische SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OCCCC)C(=O)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









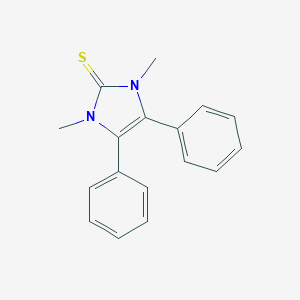
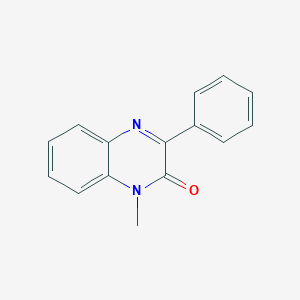
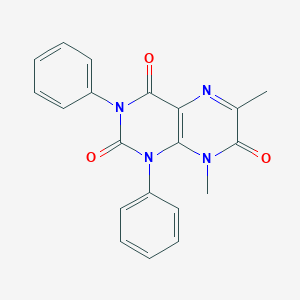

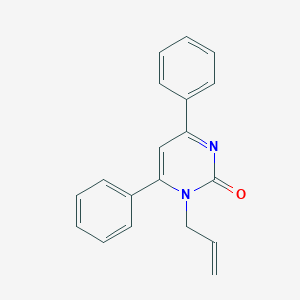
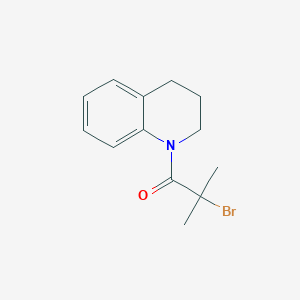

![ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate](/img/structure/B293280.png)